molecular formula C9H7Cl2N3S B061938 5-(2,4-dichlorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol CAS No. 162693-41-6

5-(2,4-dichlorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B061938
CAS No.: 162693-41-6
M. Wt: 260.14 g/mol
InChI Key: KNPVHXREFIERGC-UHFFFAOYSA-N
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Description

5-(2,4-dichlorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,4-dichlorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol typically involves the reaction of 2,4-dichlorophenylhydrazine with carbon disulfide and potassium hydroxide, followed by cyclization with methyl iodide. The reaction conditions often include:

    Temperature: The reaction is usually carried out at elevated temperatures, around 80-100°C.

    Solvent: Common solvents used include ethanol or methanol.

    Catalysts: Potassium hydroxide acts as a base catalyst in this reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microreactors can improve reaction control and reduce waste, making the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

5-(2,4-dichlorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides.

    Substitution: The chlorine atoms on the phenyl ring can undergo nucleophilic substitution reactions.

    Cyclization: The triazole ring can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide or iodine can be used for oxidation reactions.

    Nucleophiles: Amines or thiols can be used for substitution reactions.

    Cyclization Conditions: Elevated temperatures and the presence of catalysts like Lewis acids can facilitate cyclization reactions.

Major Products

    Disulfides: Formed from the oxidation of the thiol group.

    Substituted Triazoles: Resulting from nucleophilic substitution reactions.

    Complex Heterocycles: Formed through cyclization reactions.

Mechanism of Action

The mechanism of action of 5-(2,4-dichlorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting essential biochemical pathways. For example, in antifungal applications, it inhibits the synthesis of ergosterol, a crucial component of fungal cell membranes .

Comparison with Similar Compounds

Similar Compounds

  • 4-(2,4-dichlorophenyl)-6-oxo-2-thioxohexahydropyrimidine-5-carbonitrile
  • 2-(2,4-dichlorophenyl)-4-(difluoromethyl)-5-methyl-1,2,4-triazol-3-one

Uniqueness

5-(2,4-dichlorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol is unique due to its specific substitution pattern on the triazole ring, which imparts distinct biological activities and chemical reactivity. Its thiol group also provides additional functionality, allowing for diverse chemical modifications and applications .

Properties

IUPAC Name

3-(2,4-dichlorophenyl)-4-methyl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Cl2N3S/c1-14-8(12-13-9(14)15)6-3-2-5(10)4-7(6)11/h2-4H,1H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNPVHXREFIERGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NNC1=S)C2=C(C=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Cl2N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60974915
Record name 5-(2,4-Dichlorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60974915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5950-88-9
Record name 5-(2,4-Dichlorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60974915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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